An In-depth Technical Guide to the Synthesis and Properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound. It details a common and efficient synthesis method, outlines its key physicochemical properties, and provides a thorough characterization, including spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences who are interested in the applications of this unique disiloxane.
Introduction
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a linear siloxane bearing a hydroxyl group at the terminus of each of its two butyl chains. This bifunctional nature, combining the flexibility and stability of a siloxane backbone with the reactivity of primary alcohols, makes it a valuable building block in various fields. Its applications span from polymer chemistry, where it can be used as a chain extender or to introduce siloxane segments into polymers like polyurethanes, to materials science and biomedical applications, including in the formulation of adhesives, sealants, coatings, and as a component in drug delivery systems.[1]
Synthesis
The most prevalent and efficient method for the synthesis of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane is the platinum-catalyzed hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bonds of the butenol.
Reaction Scheme
The overall reaction is as follows:
Caption: Hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane.
Experimental Protocol
Materials:
-
1,1,3,3-tetramethyldisiloxane (TMDS)
-
3-buten-1-ol
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, e.g., in xylene)
-
Toluene (anhydrous)
-
Activated carbon
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The system is flushed with nitrogen.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst solution (typically 5-10 ppm of platinum relative to the reactants) is added to the stirred solution.
-
Addition of Alkene: 3-Buten-1-ol is added dropwise from the dropping funnel to the reaction mixture at a rate that maintains a controlled exothermic reaction. The reaction temperature is typically maintained between 40-60 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from 1,1,3,3-tetramethyldisiloxane.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Activated carbon is added to the solution to remove the platinum catalyst, and the mixture is stirred for several hours before being filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane as a colorless liquid.
Properties
A summary of the key physical and chemical properties of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1] |
| Molecular Weight | 278.54 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.93 - 0.94 g/mL at 25 °C | [2][3] |
| Boiling Point | 148-150 °C at 2 mmHg; 185 °C at 5 mmHg | [1][2] |
| Refractive Index (n²⁰/D) | 1.4526 | [2] |
| Flash Point | 110 °C | [2] |
| Solubility | Soluble in many organic solvents. |
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane.
-
¹H NMR: A ¹H NMR spectrum of the compound, designated as BHBTMDS, has been reported.[4] The spectrum would be expected to show characteristic signals for the methyl groups attached to the silicon atoms, as well as the methylene protons of the butyl chains and the hydroxyl protons.
-
¹³C NMR: The ¹³C NMR spectrum would provide distinct signals for the different carbon environments in the molecule, including the methyl carbons and the four unique methylene carbons of the butyl chains.
-
²⁹Si NMR: A ²⁹Si NMR spectrum would show a single resonance, confirming the symmetric nature of the disiloxane.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretching (hydroxyl) |
| 2960-2850 | C-H stretching (alkyl) |
| 1260 | Si-CH₃ symmetric deformation |
| 1100-1000 (strong) | Si-O-Si stretching |
| 800 | Si-C stretching |
The disappearance of the Si-H stretching band around 2120 cm⁻¹ from the starting material, 1,1,3,3-tetramethyldisiloxane, is a key indicator of a successful hydrosilylation reaction.
Logical Relationships and Workflows
The synthesis and characterization of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane follow a logical workflow.
Caption: Workflow for the synthesis and characterization of the target molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and characterization of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane. The hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane using a platinum catalyst stands as an effective method for its preparation. The unique combination of a flexible siloxane backbone and reactive hydroxyl end-groups makes this compound a versatile tool for researchers in polymer chemistry, materials science, and drug development. The data and protocols presented herein are intended to facilitate further research and application of this valuable organosilicon compound.
